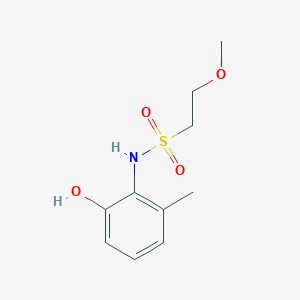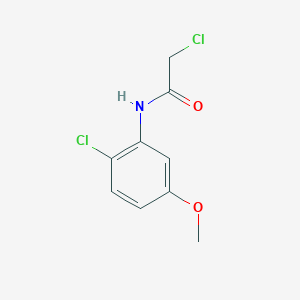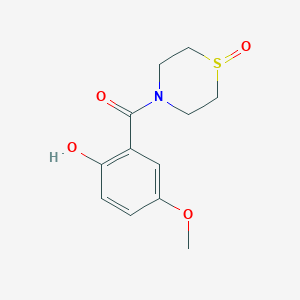
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide, also known as HIF-1α inhibitor, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has therefore gained significant attention in the scientific community.
Wirkmechanismus
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor works by inhibiting the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway, which is activated in hypoxic conditions. In hypoxic conditions, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα is stabilized and translocated to the nucleus, where it activates the expression of various genes that promote cell survival and growth. N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor blocks this pathway by preventing the stabilization and translocation of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα to the nucleus, thereby inhibiting the expression of genes that promote cell survival and growth.
Biochemical and Physiological Effects
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor is its potential in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and sensitizing them to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor. One potential direction is the development of more potent and selective inhibitors that can effectively target the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway without causing off-target effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in cancer treatment. Finally, the potential of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in combination therapy with other cancer treatments should also be explored.
Synthesemethoden
The synthesis of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor involves the reaction of 2-methoxyethanesulfonamide with 2-amino-4-methylphenol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been widely studied for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells by blocking the hypoxia-inducible factor 1 alpha (N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα) pathway. This pathway is responsible for the survival and growth of cancer cells in hypoxic conditions. By inhibiting this pathway, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can effectively prevent the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-8-4-3-5-9(12)10(8)11-16(13,14)7-6-15-2/h3-5,11-12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPKCNNWSUHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)


![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)